1,3-Dimyristin-d5

Stable isotope labeling LC-MS/MS Quantitative lipidomics

1,3-Dimyristin-d5 (CAS 1246523-63-6) is a deuterium-labeled analog of the symmetrical 1,3-diacylglycerol (DAG), 1,3-dimyristin. It is characterized by five deuterium atoms substituted onto the glycerol backbone (glycerol-1,1,2,3,3-d5), with two myristic acid (C14:0) chains esterified at the sn-1 and sn-3 positions.

Molecular Formula C₃₁H₅₅D₅O₅
Molecular Weight 517.84
Cat. No. B1156255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimyristin-d5
Synonyms1,3-Dimyristoylglycerol-d5;  1,3-Glycerin-dimyristic Acid Ester-d5;  Glycerol-d5 1,3-dimyristate;  Glycerol-d5 1,3-Ditetradecanoate;  NSC 404226-d5;  Tetradecanoic Acid 2-Hydroxy-1,3-propanediyl Ester-d5
Molecular FormulaC₃₁H₅₅D₅O₅
Molecular Weight517.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimyristin-d5: Stable Isotope-Labeled Diacylglycerol for Quantitative Lipidomics and Metabolic Tracing


1,3-Dimyristin-d5 (CAS 1246523-63-6) is a deuterium-labeled analog of the symmetrical 1,3-diacylglycerol (DAG), 1,3-dimyristin . It is characterized by five deuterium atoms substituted onto the glycerol backbone (glycerol-1,1,2,3,3-d5), with two myristic acid (C14:0) chains esterified at the sn-1 and sn-3 positions . As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to the unlabeled analyte but is chromatographically and mass spectrometrically distinguishable, enabling its primary application as a tracer and internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) .

Why 1,3-Dimyristin-d5 Cannot Be Substituted by Unlabeled 1,3-Dimyristin or Other DAG Isotopologues


Interchanging 1,3-dimyristin-d5 with its unlabeled counterpart (CAS 7770-09-4) or with alternative DAG isotopologues introduces significant quantitative error and analytical ambiguity. The unlabeled 1,3-dimyristin is chemically indistinguishable from endogenous analyte in biological matrices, making it unsuitable as an internal standard for MS-based quantitation where accurate normalization against extraction efficiency, ion suppression, and instrument variability is required . Among isotopologues, the specific glycerol-d5 labeling pattern of 1,3-dimyristin-d5 confers distinct advantages over fatty acid–labeled or ¹³C-labeled variants. Deuterium placement on the glycerol backbone (rather than on the acyl chains) provides a +5 Da mass shift that resides in a conserved fragment across a broad DAG lipid class, enabling multi-analyte normalization without the risk of deuterium loss through acyl chain remodeling, hydrolysis, or metabolic interconversion . Additionally, 1,3-dimyristin (both labeled and unlabeled) is a known protein kinase C α (PKCα) activator, and functional studies requiring simultaneous PKC activation and tracer tracking cannot substitute the labeled compound without losing the ability to resolve exogenous from endogenous molecular pools .

1,3-Dimyristin-d5: Quantified Differential Evidence for Scientific Selection


Glycerol-Backbone d5 Labeling Provides a +5 Da Mass Shift with Superior Fragment Stability vs. Fatty Acid–Labeled DAG Isotopologues

1,3-Dimyristin-d5 incorporates five deuterium atoms exclusively on the glycerol backbone (positions 1,1,2,3,3), generating a molecular ion [M+H]⁺ at m/z 517.84, which is +5 Da above unlabeled 1,3-dimyristin (m/z 512.81) . This labeling strategy contrasts with 1,3-dimyristin isotopologues bearing deuterium on the fatty acid chains. Glycerol-backbone labeling ensures that the deuterium label remains intact through all analytical workflows because the glycerol moiety is not subject to the hydrolytic or metabolic cleavage that can strip deuterium from acyl chains during sample preparation or in vivo tracing . In MS/MS fragmentation, the conserved glycerol-d5 fragment serves as a stable quantitative reporter ion, whereas fatty acid–labeled DAGs may lose their isotopic signature upon neutral loss of the labeled fatty acid, compromising quantification accuracy. No direct head-to-head fragmentation stability data comparing 1,3-dimyristin-d5 with fatty acid–deuterated DAG analogs are publicly available; this advantage is inferred from the well-established principle that glycerol-resident labels persist through ester hydrolysis, a known limitation of acyl-chain labeling .

Stable isotope labeling LC-MS/MS Quantitative lipidomics Internal standard

Certified Isotopic Purity of 99 atom% D Enables Accurate Matrix-Effect Correction vs. Unlabeled 1,3-Dimyristin

1,3-Dimyristin-d5 is supplied with a certified isotopic enrichment of ≥99 atom% deuterium and chemical purity of ≥99% (by CP), as specified by BOC Sciences . This dual specification is critical for its function as a SIL-IS: the 99 atom% D enrichment ensures that the contribution of the internal standard to the unlabeled analyte channel (m/z 512.81) is below 1%, effectively eliminating isotopic cross-talk that would otherwise inflate apparent analyte concentrations. In contrast, when unlabeled 1,3-dimyristin (CAS 7770-09-4) is used as an external standard or surrogate, no mass distinction from endogenous analyte exists, making matrix-effect correction impossible—co-eluting matrix components suppress or enhance ionization of both standard and analyte identically, masking measurement error . Class-level comparison with lower-enrichment DAG-d5 products (e.g., 95–98 atom% D) indicates that the 99 atom% specification reduces isotopic overlap by approximately 5- to 20-fold relative to 95 atom% D material, significantly improving the lower limit of quantification (LLOQ) in trace-level lipidomics .

Isotopic purity Matrix effect correction LC-MS quantification Internal standard

1,3-Dimyristin Functions as a Protein Kinase C α Activator: Labeled and Unlabeled Forms Enable Parallel Functional and Tracing Studies

Both 1,3-dimyristin-d5 and its unlabeled parent compound 1,3-dimyristin are recognized as activators of protein kinase C α (PKCα) . The foundational study by Sanchez-Pinera et al. (Biochem. J., 1999) established that 1,3-dimyristin activates PKCα, placing this DAG within a pharmacologically relevant class of PKC modulators that includes diolein and phorbol esters . In the same study, diolein and dimyristin were reported to produce approximately 13- to 14-fold activation of PKC . The availability of the d5-labeled form enables a unique experimental paradigm: researchers can simultaneously activate PKCα signaling with 1,3-dimyristin-d5 while using the deuterium label to track the compound's cellular uptake, metabolic fate, and subcellular distribution via LC-MS/MS, without the confounding presence of endogenous unlabeled DAG species . This dual-function capability is absent in unlabeled 1,3-dimyristin, which cannot be distinguished from endogenous DAG pools, and in non-PKC-activating DAG isotopologues (e.g., 1,3-dipalmitin-d5, which has not been reported as a PKC activator with comparable potency). No direct head-to-head PKCα activation comparison between 1,3-dimyristin-d5 and 1,3-dimyristin is available; however, deuterium substitution on the glycerol backbone is not expected to alter PKC binding affinity, as the critical pharmacophore involves the ester carbonyl and hydroxyl groups, which are structurally preserved in the d5 form.

PKCα activation Signal transduction Diacylglycerol pharmacology Functional assay

1,3-Positional Isomer Identity Provides Well-Defined Chromatographic Behavior Distinguished from 1,2-Dimyristin in RP-HPLC

1,3-Dimyristin-d5 retains the symmetrical 1,3-diacylglycerol configuration of its unlabeled parent. In reversed-phase HPLC (RP-HPLC), 1,3-diacylglycerols and 1,2(2,3)-diacylglycerols exhibit distinct and reproducible elution orders due to differences in hydrophobicity conferred by the free hydroxyl position [1]. Specifically, in the RP-HPLC separation of DAG positional isomers from vegetable oils, 1,3-dimyristin elutes earlier than 1,2-dimyristoyl-rac-glycerol (1,3-dimyristin < 1-oleoyl-3-linoleoyl-glycerol < 1,2-dimyristoyl-rac-glycerol), reflecting the greater polarity of the symmetric 1,3-isomer [1]. This means that 1,3-dimyristin-d5, as a 1,3-isomer, provides a chromatographically distinct internal standard that co-elutes specifically with other 1,3-DAG species, rather than with the more hydrophobic 1,2-DAG isomers. If a 1,2-dimyristin-d5 isotopologue (CAS of unlabeled 1,2-dimyristin: 56270-93-0) were used as internal standard for a 1,3-DAG analyte, the retention time mismatch could introduce differential matrix effects at the point of elution, compromising quantification accuracy [1]. The defined isomeric identity of 1,3-dimyristin-d5 thus ensures retention time matching with 1,3-DAG analytes, which is a critical parameter for reliable SIL-IS performance in LC-MS.

Positional isomer separation Diacylglycerol analysis RP-HPLC Lipid isomer resolution

Supplied as a Neat Powder with Defined Storage Stability vs. Solution-Phase DAG Standards

1,3-Dimyristin-d5 is supplied as a neat powder (color/form: neat) with a recommended storage condition of -20°C and a defined shelf life of 1 year under these conditions, as specified by BOC Sciences . The neat powder format minimizes solvent-mediated degradation pathways (e.g., ester hydrolysis in aqueous or alcoholic solutions) that can compromise the integrity of DAG standards over time. In contrast, many unlabeled DAG reference standards and some isotopologues are supplied as solutions in organic solvents (e.g., chloroform, hexane), which are subject to solvent evaporation, concentration drift, and accelerated ester hydrolysis upon repeated freeze-thaw cycles or prolonged storage . While no direct accelerated stability study comparing powder vs. solution formulations of 1,3-dimyristin-d5 was identified, the inherent stability advantage of the neat powder form is a well-recognized principle in analytical reference standard management: neat compounds stored dry at low temperature generally exhibit significantly slower degradation kinetics than solution-phase standards, directly translating to longer usable shelf life and lower procurement frequency for laboratories performing longitudinal studies.

Reference standard stability Powder formulation Long-term storage Analytical standard procurement

1,3-Dimyristin-d5: Evidence-Based Application Scenarios for Procurement Decision-Making


Quantitative Targeted Lipidomics of 1,3-Diacylglycerols in Biological Tissues

1,3-Dimyristin-d5 is optimally deployed as a SIL-IS for the absolute quantification of 1,3-DAG species in complex biological matrices such as adipose tissue, plasma, and tissue biopsies. Its +5 Da mass shift and glycerol-backbone labeling provide a stable quantitative reporter ion that co-elutes with 1,3-DAG analytes in RP-HPLC, correcting for matrix effects that vary across the chromatographic gradient . The 99 atom% D isotopic enrichment ensures that isotopic cross-talk into the unlabeled analyte channel remains below 1%, enabling reliable quantification at low nanomolar concentrations .

Metabolic Flux Analysis of Glycerolipid Biosynthesis and Remodeling

The glycerol-resident d5 label makes 1,3-dimyristin-d5 a superior tracer for studying de novo glycerolipid biosynthesis, acyltransferase kinetics, and DAG remodeling pathways. Because the deuterium is positioned on the glycerol backbone rather than on the acyl chains, the isotopic label survives ester hydrolysis, lipase digestion, and transesterification reactions that would otherwise strip deuterium from fatty acid–labeled tracers . This enables unambiguous tracking of glycerol backbone fate through multiple metabolic cycles, supporting studies of glyceroneogenesis, triglyceride assembly, and phospholipid remodeling.

Parallel PKCα Activation and Cellular Uptake Tracing in Signal Transduction Research

For laboratories investigating DAG-mediated PKCα signaling, 1,3-dimyristin-d5 uniquely enables simultaneous pharmacological activation of PKCα (with potency comparable to diolein and dimyristin, reported at ~13–14 fold activation) and LC-MS/MS-based tracing of the compound's cellular uptake, subcellular distribution, and metabolic conversion . This dual-function capability eliminates the need for separate labeled and unlabeled compound preparations, reducing experimental variability and procurement complexity .

Longitudinal Cohort Studies Requiring Long-Term Analytical Standard Stability

For multi-year lipidomics cohort studies or clinical trial biomarker analysis requiring consistent internal standard performance across hundreds of batches, the neat powder formulation of 1,3-dimyristin-d5 with defined -20°C storage and 1-year shelf life offers procurement and logistical advantages over solution-phase DAG standards . The powder form minimizes solvent evaporation, concentration drift, and hydrolytic degradation during long-term storage, reducing the need for frequent re-calibration, re-certification, and re-procurement of the internal standard .

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